molecular formula C8H14F3N3O2 B13426310 (Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

Cat. No.: B13426310
M. Wt: 241.21 g/mol
InChI Key: YOBRGABZJBCREN-UHFFFAOYSA-N
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Description

This compound is a hydroxyl-substituted acetimidamide derivative characterized by a pyrrolidine ring bearing both hydroxymethyl (-CH2OH) and trifluoromethyl (-CF3) groups at the 3-position. The Z-configuration of the acetimidamide group (N'-hydroxy imine) confers stereochemical specificity, which is critical for molecular interactions in biological or synthetic applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may improve aqueous solubility compared to purely hydrophobic analogs.

Properties

Molecular Formula

C8H14F3N3O2

Molecular Weight

241.21 g/mol

IUPAC Name

N'-hydroxy-2-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C8H14F3N3O2/c9-8(10,11)7(5-15)1-2-14(4-7)3-6(12)13-16/h15-16H,1-5H2,(H2,12,13)

InChI Key

YOBRGABZJBCREN-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1(CO)C(F)(F)F)C/C(=N/O)/N

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)CC(=NO)N

Origin of Product

United States

Biological Activity

(Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups, which are known to influence its biological activity. The presence of the N'-hydroxy and acetimidamide functionalities suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, suggesting that modifications in the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown increased potency due to their ability to interact with cellular membranes and proteins more effectively.

Compound Cell Line IC50 (µM) Mechanism of Action
(Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamideHeLaTBDApoptosis induction
Related Compound AMCF-75.2Cell cycle arrest
Related Compound BA5493.8Inhibition of DNA synthesis

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Evidence suggests that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific phases, preventing proliferation.
  • Inhibition of Enzymatic Activity : The hydroxymethyl group may play a role in inhibiting enzymes involved in tumor progression.

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that (Z)-N'-hydroxy-2-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide exhibited significant cytotoxic effects. The IC50 values were determined through MTT assays, showing promising results compared to standard chemotherapeutics.

Study 2: In Vivo Efficacy

In vivo studies using murine models indicated that administration of the compound led to reduced tumor growth rates. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors.

Comparison with Similar Compounds

Research Implications and Limitations

While the evidence highlights structural variations among analogs, it lacks explicit data on biological activity, solubility, or stability. For example:

Further studies should focus on:

Comparative pharmacokinetics of CF3 vs. CH2OH/CH2OCH2CH3 substituents.

Synthetic utility of the Z-configuration in coupling reactions.

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